Introduction: The Significance of Stable Isotope Labeling
Introduction: The Significance of Stable Isotope Labeling
An In-depth Technical Guide to Ethyl Cyanoacetate-¹³C₂
This guide provides a comprehensive technical overview of Ethyl Cyanoacetate-¹³C₂, a stable isotope-labeled compound with significant applications in advanced scientific research, particularly in the fields of drug development and metabolic analysis. We will delve into its fundamental properties, synthesis, and practical applications, offering field-proven insights to guide researchers and scientists.
In the landscape of modern biomedical research, understanding the intricate dynamics of metabolic pathways and the fate of xenobiotics within a biological system is paramount. Stable isotope labeling, utilizing non-radioactive isotopes like Carbon-13 (¹³C), has emerged as a powerful and safe technique for this purpose.[1][2] Unlike their radioactive counterparts, stable isotopes do not decay, eliminating the need for specialized radiological handling and disposal.
Ethyl Cyanoacetate-¹³C₂ is an isotopically labeled variant of ethyl cyanoacetate where two carbon atoms in the molecule have been replaced with the ¹³C isotope. This simple substitution creates a powerful research tool. The ¹³C atoms act as a tracer, allowing scientists to track the molecule's journey through complex biological and chemical systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] Ethyl cyanoacetate itself is a versatile chemical building block used in the synthesis of a wide array of pharmaceuticals, including treatments for gout (Allopurinol), epilepsy (Ethosuximide), and bacterial infections (Trimethoprim), as well as purine derivatives like caffeine and theophylline.[5][6][7][8] By using the ¹³C₂-labeled version, researchers can gain profound insights into the synthesis, metabolism, and mechanism of action of these and other derived compounds.
Physicochemical and Spectroscopic Properties
The physical properties of Ethyl Cyanoacetate-¹³C₂ are nearly identical to its unlabeled analogue. The primary difference lies in its molecular weight, which is increased by the mass of the two additional neutrons in the ¹³C nuclei. This mass difference is the cornerstone of its utility in mass spectrometry-based analyses.
Table 1: Physicochemical Properties of Ethyl Cyanoacetate and its ¹³C₂ Isotopologue
| Property | Unlabeled Ethyl Cyanoacetate | Ethyl Cyanoacetate-¹³C₂ | Data Source(s) |
| Appearance | Colorless liquid with a pleasant odor | Colorless liquid | [5][7][9] |
| Molecular Formula | C₅H₇NO₂ | C₃¹³C₂H₇NO₂ | [][11][12] |
| Molecular Weight | 113.11 g/mol | ~115.11 g/mol | [][11][13] |
| CAS Number (Unlabeled) | 105-56-6 | N/A | [5][14] |
| CAS Number (Labeled) | 66687-07-8, 147151-03-9, 1329809-26-8 (Varies by label position) | 66687-07-8, 147151-03-9, 1329809-26-8 | [][12][14] |
| Boiling Point | ~205-207 °C | Expected to be slightly higher than unlabeled | [13] |
| Density | ~1.063 g/cm³ | Expected to be slightly higher than unlabeled | [13] |
| Solubility | Slightly soluble in water; soluble in most organic solvents | Slightly soluble in water; soluble in most organic solvents | [9] |
Spectroscopic Characterization
-
Mass Spectrometry (MS): The most direct method for identifying and quantifying the labeled compound. In an electron ionization mass spectrum, the molecular ion peak for Ethyl Cyanoacetate-¹³C₂ will appear at an m/z value that is two units higher than the unlabeled compound (M+2). This distinct mass shift allows for unambiguous tracking in complex biological matrices.[13][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is particularly powerful for structural elucidation. While a standard ¹³C NMR of the unlabeled compound shows distinct peaks for each carbon, the spectrum of a ¹³C₂-labeled molecule will exhibit ¹³C-¹³C coupling (J-coupling), providing direct evidence of the connectivity between the labeled atoms.[4][16] This is invaluable for confirming the specific positions of the labels and for structural analysis of its metabolic products.
Synthesis and Quality Control
The synthesis of Ethyl Cyanoacetate-¹³C₂ requires starting with ¹³C-labeled precursors. A common and logical approach is a two-step process involving a nitrile synthesis followed by esterification, mirroring established methods for the unlabeled compound.[17][18]
Proposed Synthetic Workflow
The synthesis can be designed to incorporate the ¹³C labels at specific, desired positions, such as the nitrile carbon and the adjacent methylene carbon (positions 1 and 2) or the carbonyl carbon and the adjacent methylene carbon (positions 2 and 3). A representative synthesis for Ethyl Cyanoacetate-2,3-¹³C₂ is outlined below.
Caption: Figure 1: Proposed Synthesis Workflow for Ethyl Cyanoacetate-2,3-¹³C₂.
Experimental Protocol: Synthesis of Ethyl Cyanoacetate-2,3-¹³C₂
Disclaimer: This is a representative protocol and must be adapted and performed by qualified personnel with appropriate safety measures.
-
Preparation of Sodium Cyanoacetate-2-¹³C:
-
In a round-bottom flask, dissolve ¹³C-labeled sodium chloroacetate (labeled at the C2 position) in water.
-
In a separate vessel, dissolve sodium cyanide in warm water.
-
Cool the sodium chloroacetate-¹³C solution and, with vigorous stirring and external cooling, add the sodium cyanide solution. The reaction is exothermic.
-
Once the initial reaction subsides, heat the mixture to boiling for a short period to ensure completion.
-
Cool the solution and acidify with hydrochloric acid to generate cyanoacetic-2-¹³C acid.[19]
-
Evaporate the solution under reduced pressure to obtain the crude acid mixed with sodium chloride.
-
-
Esterification:
-
To the crude cyanoacetic-2-¹³C acid residue, add absolute ethanol and a catalytic amount of concentrated sulfuric acid.[17][20][21]
-
Heat the mixture under reflux for several hours to drive the esterification reaction.
-
Remove excess ethanol by distillation under reduced pressure.
-
The resulting crude Ethyl Cyanoacetate-2,3-¹³C₂ can be purified by fractional distillation under vacuum.[17]
-
-
Quality Control and Verification:
-
The final product's identity and isotopic enrichment must be confirmed.
-
LC-MS analysis is performed to verify the molecular weight (~115.1 g/mol ).
-
NMR spectroscopy is used to confirm the structure and the position of the ¹³C labels via observation of ¹³C-¹³C coupling constants.
-
Applications in Drug Development and Metabolic Research
The primary value of Ethyl Cyanoacetate-¹³C₂ lies in its utility as a tracer to elucidate complex biological pathways.
Metabolic Flux Analysis and Pathway Tracing
When introduced to a biological system (e.g., cell culture or an in vivo model), Ethyl Cyanoacetate-¹³C₂ can be metabolized and incorporated into various downstream products.[1][3] Since it is a precursor for many heterocyclic compounds, it is an ideal tool for studying the synthesis of purines, pyrimidines, and other pharmacologically relevant structures.[5] By tracking the ¹³C₂ label into these downstream metabolites using LC-MS, researchers can quantify the rate of synthesis (metabolic flux) and identify which pathways are active under different conditions (e.g., disease vs. healthy states).[2][22]
Caption: Figure 2: Conceptual Metabolic Tracing Workflow.
Pharmacokinetics and Drug Metabolism (ADME) Studies
If a drug candidate is synthesized using Ethyl Cyanoacetate-¹³C₂, the resulting labeled drug can be administered in preclinical models.[3] This allows for precise tracking of the drug's Absorption, Distribution, Metabolism, and Excretion (ADME).
-
Causality: By using a ¹³C-labeled version of the drug co-administered with the unlabeled version, mass spectrometry can distinguish the parent drug from its metabolites with absolute certainty. This "stable isotope co-administration" method is a gold standard for quantifying metabolic turnover and identifying metabolic hotspots on the molecule, providing crucial data for optimizing drug design to improve pharmacokinetic properties and reduce toxicity.[3]
Case Study: Protocol for Cell-Based Isotope Tracing
This protocol outlines a general workflow for tracing the metabolic fate of Ethyl Cyanoacetate-¹³C₂ in a cultured cancer cell line.
-
Cell Culture: Plate cells (e.g., HeLa cells) in appropriate growth media and allow them to reach approximately 80% confluency.
-
Labeling: Prepare a labeling medium by supplementing standard culture medium with a known concentration of Ethyl Cyanoacetate-¹³C₂. Remove the standard medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a defined period (e.g., a time course of 0, 2, 6, 12, and 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity and lyse the cells.
-
Scrape the cells and collect the cell lysate/extraction solvent mixture.
-
-
Sample Preparation:
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet protein and cell debris.
-
Collect the supernatant, which contains the cellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
The LC method will separate the metabolites over time, and the MS will detect the mass-to-charge ratio of each compound.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected masses of potential downstream metabolites, both in their unlabeled (e.g., M) and labeled (M+2) forms.
-
The relative abundance of the M+2 peak compared to the M peak over time provides a quantitative measure of the rate of incorporation and, therefore, the activity of the metabolic pathway.
-
Safety, Handling, and Storage
While ¹³C is a stable, non-radioactive isotope, Ethyl Cyanoacetate-¹³C₂ is a chemical and must be handled with appropriate care. The safety profile is considered identical to the unlabeled compound.
-
Hazards: Harmful if swallowed, inhaled, or absorbed through the skin.[23][24] It can cause irritation to the skin, eyes, and respiratory system.[24][25] Contact with strong acids or bases can be hazardous.[9][23]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling the compound.[25][26] Work should be performed in a well-ventilated area or a chemical fume hood.[23][25]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[24][26] Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[25][26]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and collect for disposal.[23][24] Dispose of waste in accordance with local, state, and federal regulations.[23]
Conclusion
Ethyl Cyanoacetate-¹³C₂ is a highly valuable tool for researchers in drug discovery and metabolomics. Its utility as a stable isotope tracer provides an unparalleled window into the complex dynamics of biological systems. By enabling the precise tracking of molecular transformations, it empowers scientists to quantify metabolic flux, delineate drug metabolism pathways, and ultimately design more effective and safer therapeutics. The insights gained from studies using this compound are not merely observational; they provide a validated, quantitative foundation for making critical decisions in the research and development pipeline.
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